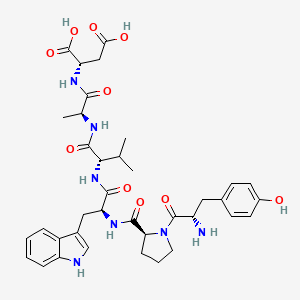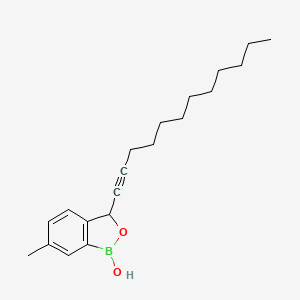
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene is an organic compound that belongs to the class of diazirenes Diazirenes are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene typically involves the following steps:
Formation of the diazirene ring: This can be achieved through the reaction of a suitable precursor, such as a hydrazone, with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Introduction of the phenylpropoxy group: This step involves the nucleophilic substitution of a suitable phenylpropoxy precursor with the diazirene intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the diazirene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted diazirenes can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different nitrogen-containing compounds, such as amines or nitroso derivatives.
Applications De Recherche Scientifique
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene has several applications in scientific research:
Chemistry: It is used as a photolabile protecting group in organic synthesis, allowing for the temporary protection of functional groups that can be removed upon exposure to light.
Biology: The compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions by covalently attaching a photoreactive probe to a target protein.
Medicine: Research is ongoing to explore its potential as a photoactivatable drug delivery system, where the compound can release active pharmaceutical ingredients upon light activation.
Industry: It is used in the development of photoresists for lithography in the semiconductor industry.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can then interact with nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application, such as protein labeling or drug delivery.
Comparaison Avec Des Composés Similaires
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirine: Similar in structure but with different substituents.
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirine: Another diazirene with a different alkyl or aryl group.
Uniqueness: 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene is unique due to its specific combination of chloro and phenylpropoxy groups, which confer distinct photochemical properties. This makes it particularly useful in applications requiring precise control over chemical reactions through light activation.
Propriétés
Numéro CAS |
918903-30-7 |
|---|---|
Formule moléculaire |
C11H13ClN2O |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
3-chloro-3-(2-methyl-2-phenylpropoxy)diazirine |
InChI |
InChI=1S/C11H13ClN2O/c1-10(2,8-15-11(12)13-14-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
MMQATBIONGMMEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC1(N=N1)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)

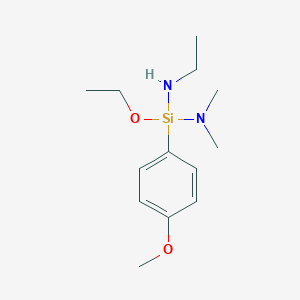
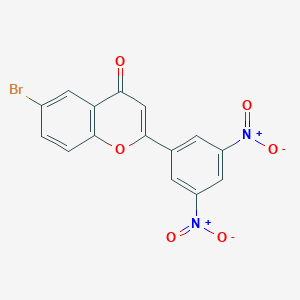
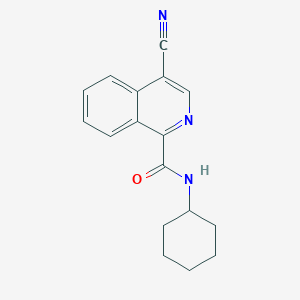
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)
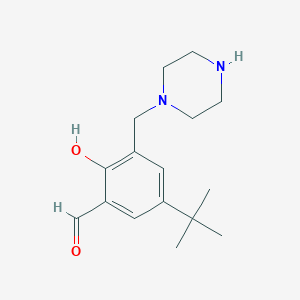
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
